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Compound Focus: 2'-Methoxy-5'-nitrobenzamil

CAS No.: 122341-74-6

Cat. No.: S587044

The table below outlines the closest related compounds I found and strategic approaches to continue your

search.

Category Description Relevance |/ Action

Related 2-Methoxy-5- Core structure is similar, differing in the absence of the

Compound nitrophenol [1] [2] benzamil-specific side chain. Its NMR data can provide a
reference for the methoxy-nitrophenyl core.

Related 1,3-Dibromo-2- Another substituted methoxy-nitrobenzene, useful for

Compound methoxy-5- studying substituent effects on chemical shifts.

nitrobenzene [3]

Search Search by Use databases like SciFinder or Reaxys, which allow you

Strategy 1 Substructure to draw the molecular structure to find compounds with the
same core, even if names vary.

Search Check Commercial Suppliers of research chemicals (e.g., Sigma-Aldrich, TCI)

Strategy 2 Suppliers sometimes provide NMR data for the compounds they sell.

Search Consider If the compound is novel or not commercially available,

Strategy 3 Experimental measuring the NMR spectrum may be the most direct path.

Measurement
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General Workflow for NMR Characterization

Based on common laboratory practices for characterizing a new organic compound, the following diagram

outlines a typical workflow. This can serve as a protocol if you need to obtain the data experimentally.

Sample Preparation

NMR Data Acquisition

Data Processing

Click to download full resolution via product page

General workflow for determining the NMR spectrum of a novel compound.

Experimental Protocol for NMR Analysis

Here is a detailed methodology you could apply to characterize 2'-Methoexy-5'-nitrobenzamil, based on

standard laboratory procedures [4] [5].

e Sample Preparation

o Weigh approximately 5-10 mg of the pure compound.
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o Transfer it into a clean, dry NMR tube.
o Dissolve the sample in 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., Deuterated DMSO
(DMSO-d6) or Deuterated Chloroform (CDCI3)). The choice of solvent depends on the

compound's solubility.

e Data Acquisition

o Place the NMR tube into the spectrometer, which should be tuned and calibrated for the

relevant nuclei.
o Acquire a 1D *H NMR spectrum. Standard parameters include a spectral width of 12-16 ppm,

a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a
good signal-to-noise ratio.

o Optionally, acquire **C NMR and 2D spectra (such as COSY, HSQC, HMBC) for full structural
assignment and to resolve overlapping signals. These experiments provide information on
proton-proton connectivity and carbon-proton correlations.

e Data Processing and Analysis

o Process the acquired data (e.g., apply Fourier transformation, phase correction, and baseline

correction).

o Calibrate the spectrum using the known chemical shift of the solvent peak.

o Analyze the spectrum by identifying all chemical shifts (& in ppm), integration values (for *H
NMR), and coupling constants (J in Hz).

o Assign each signal to the corresponding hydrogen or carbon atom in the molecular structure of
2'-Methoxy-5'-nitrobenzamil.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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